Keracyanin

Übersicht

Beschreibung

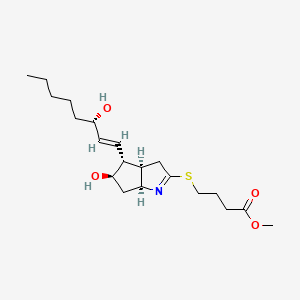

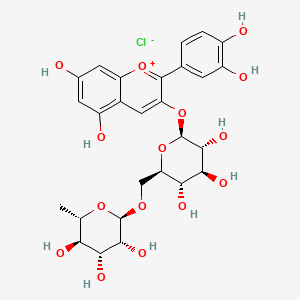

Keracyanin ist eine Art von Anthocyan, das sind wasserlösliche Pigmente, die in den Vakuolen höherer Pflanzen vorkommen. Diese Pigmente sind für die leuchtenden Farben vieler Früchte und Gemüse verantwortlich, die von Rot bis Blau reichen. This compound ist insbesondere für seine antioxidativen Eigenschaften bekannt und kommt häufig in verschiedenen pflanzlichen Lebensmitteln vor .

Wissenschaftliche Forschungsanwendungen

Keracyanin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner farbeändernden Eigenschaften unter verschiedenen pH-Bedingungen als natürlicher Farbstoff und pH-Indikator verwendet.

Biologie: Wird auf seine Rolle in der Pflanzenphysiologie und seine antioxidativen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen gesundheitlichen Vorteile untersucht, darunter entzündungshemmende, krebshemmende und kardiovaskulär schützende Wirkungen.

Industrie: Wird als natürlicher Farbstoff in Lebensmitteln, Kosmetika und Pharmazeutika verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften. Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden. Die molekularen Ziele umfassen verschiedene Enzyme und Signalwege, die an oxidativem Stress und Entzündungen beteiligt sind. Beispielsweise wurde gezeigt, dass this compound den NF-κB-Weg hemmt, der eine entscheidende Rolle bei Entzündungen spielt .

Wirkmechanismus

Target of Action

Keracyanin, an anthocyanin, primarily targets monocytes and macrophages . These cells play a crucial role in inflammation and are essential for homeostasis but are also related to the development and progression of cardiometabolic diseases .

Mode of Action

This compound interacts with its targets, monocytes and macrophages, and influences toll-like receptor-mediated inflammatory responses . It has been found to decrease the protein expression of NFκBp65, IκBα, and PPAR-γ, and inflammation-related gene expression and protein concentrations of IL-1β, TNF-α, IL-6, and MCP-1 . It also increases the protein concentration of IL-10 .

Biochemical Pathways

This compound affects the NF-κB pathway , which is a key player in regulating the immune response to infection . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It’s known that anthocyanins, the group of compounds to which this compound belongs, are generally well-absorbed and distributed throughout the body, where they exert their antioxidant effects .

Result of Action

The action of this compound results in anti-inflammatory effects . It decreases the expression of several inflammation-related genes and proteins, and increases the expression of IL-10, an anti-inflammatory cytokine . This suggests that this compound could potentially be used to manage inflammation and related diseases.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that anthocyanins, in general, are sensitive to changes in pH, light, and temperature, which can affect their stability and, consequently, their bioactivity .

Biochemische Analyse

Biochemical Properties

Keracyanin plays a crucial role in various biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase. These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to stress .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . Furthermore, this compound can enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This inhibition reduces oxidative stress and prevents cellular damage. This compound also interacts with transcription factors like NF-κB, inhibiting their activation and subsequent gene expression . Additionally, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to detoxify reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as pH, temperature, and light exposure . Over time, this compound can degrade into various metabolites, which may have different biological activities. Long-term studies have demonstrated that this compound can have sustained anti-inflammatory and antioxidant effects, but its efficacy may decrease with prolonged exposure to adverse conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overwhelming of the body’s detoxification mechanisms and the accumulation of reactive metabolites . Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and other phenolic compounds . In this pathway, this compound is synthesized from cyanidin through glycosylation reactions catalyzed by glycosyltransferases . This compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, this compound can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound within these compartments can influence its activity and function, as it can interact with different biomolecules in each compartment .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound can interact with enzymes involved in oxidative stress response and cellular metabolism . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, this compound can influence mitochondrial function and energy production by modulating the activity of enzymes involved in oxidative phosphorylation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Keracyanin kann durch die Glykosylierung von Cyanidin, einem häufigen Anthocyanidin, synthetisiert werden. Der Prozess beinhaltet die Anlagerung von Zuckermolekülen an die Cyanidinstruktur. Dies kann mit enzymatischen Methoden oder durch chemische Synthese erreicht werden. Die Reaktion erfordert typischerweise saure Bedingungen und einen geeigneten Glykosyldonor, wie z. B. Glucose oder Rutinose .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound häufig aus natürlichen Quellen wie Früchten und Gemüse extrahiert. Der Extraktionsprozess beinhaltet das Zerkleinern des Pflanzenmaterials, gefolgt von der Lösungsmittelextraktion mit Wasser oder Alkohol. Der Extrakt wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Keracyanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, was zur Bildung von Chinonen und anderen Oxidationsprodukten führt.

Reduktion: Es kann reduziert werden, um Leukoanthocyanine zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen an seinen aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Substitutionsreaktionen erfordern häufig saure oder basische Bedingungen, abhängig von der Art des Substituenten.

Hauptprodukte

Oxidation: Chinone und andere Oxidationsprodukte.

Reduktion: Leukoanthocyanine.

Substitution: Verschiedene substituierte Anthocyane, abhängig vom verwendeten Substituenten.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyanidin: Ein weiteres Anthocyan mit ähnlichen antioxidativen Eigenschaften.

Delphinidin: Bekannt für seine starke antioxidative Aktivität.

Pelargonidin: Ein weiteres Anthocyan mit einem anderen Glykosylierungsmuster.

Einzigartigkeit

Keracyanin ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine Löslichkeit, Stabilität und Bioverfügbarkeit beeinflusst. Dies macht es besonders effektiv als Antioxidans und natürlicher Farbstoff .

Eigenschaften

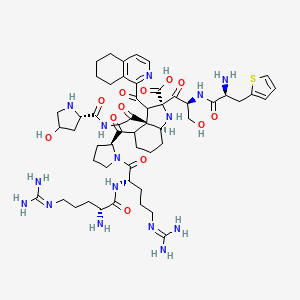

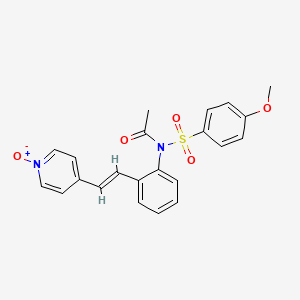

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZHXBNWNZIHIX-XYGAWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927864 | |

| Record name | Antirrhinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18719-76-1 | |

| Record name | Cyanidin 3-O-rutinoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Keracyanin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antirrhinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Keracyanin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KERACYANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0N2VMB4FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)